Cas no 2034280-03-8 (N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide)

N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide is a heterocyclic compound featuring a morpholine-substituted phenyl group linked to a pyrimidine core via an azetidine-carboxamide bridge. Its structural complexity, incorporating both triazole and morpholine moieties, suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or targeted therapeutic agent. The compound’s design enhances binding affinity and selectivity due to the synergistic effects of its functional groups. Its azetidine ring contributes to conformational rigidity, while the triazole and morpholine components may improve solubility and pharmacokinetic properties. This molecule is of interest for research in drug discovery and development, particularly for applications requiring precise molecular interactions.
N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide structure
2034280-03-8 structure
Product name:N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide
CAS No:2034280-03-8
MF:C20H22N8O2
Molecular Weight:406.44108247757
CID:6147895
PubChem ID:119100968

N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide
    • 2034280-03-8
    • AKOS026701719
    • N-(4-morpholin-4-ylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
    • 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide
    • N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
    • F6495-5121
    • インチ: 1S/C20H22N8O2/c29-20(25-16-1-3-17(4-2-16)26-5-7-30-8-6-26)15-10-27(11-15)18-9-19(23-13-22-18)28-14-21-12-24-28/h1-4,9,12-15H,5-8,10-11H2,(H,25,29)
    • InChIKey: PLUULKCZJCIQAC-UHFFFAOYSA-N
    • SMILES: O=C(C1CN(C2C=C(N3C=NC=N3)N=CN=2)C1)NC1C=CC(=CC=1)N1CCOCC1

計算された属性

  • 精确分子量: 406.18657197g/mol
  • 同位素质量: 406.18657197g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 575
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 101Ų

N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6495-5121-20μmol
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034280-03-8
20μmol
$79.0 2023-09-08
Life Chemicals
F6495-5121-15mg
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034280-03-8
15mg
$89.0 2023-09-08
Life Chemicals
F6495-5121-10μmol
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034280-03-8
10μmol
$69.0 2023-09-08
Life Chemicals
F6495-5121-10mg
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034280-03-8
10mg
$79.0 2023-09-08
Life Chemicals
F6495-5121-2mg
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034280-03-8
2mg
$59.0 2023-09-08
Life Chemicals
F6495-5121-100mg
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034280-03-8
100mg
$248.0 2023-09-08
Life Chemicals
F6495-5121-25mg
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034280-03-8
25mg
$109.0 2023-09-08
Life Chemicals
F6495-5121-75mg
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034280-03-8
75mg
$208.0 2023-09-08
Life Chemicals
F6495-5121-4mg
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034280-03-8
4mg
$66.0 2023-09-08
Life Chemicals
F6495-5121-2μmol
N-[4-(morpholin-4-yl)phenyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034280-03-8
2μmol
$57.0 2023-09-08

N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide 関連文献

N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamideに関する追加情報

Introduction to N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide (CAS No. 2034280-03-8)

N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034280-03-8, represents a novel molecular entity with a complex structural framework that integrates multiple pharmacophoric moieties. The presence of functional groups such as morpholin and 1H-1,2,4-triazole suggests potential biological activities that are of great interest to researchers exploring new therapeutic avenues.

The structural design of this compound incorporates elements that are known to enhance binding affinity and selectivity towards biological targets. The morpholine ring, a common pharmacophore in drug discovery, is known for its ability to modulate protein-ligand interactions through its polar and hydrogen bonding capabilities. In contrast, the 1H-1,2,4-triazole moiety is recognized for its role in stabilizing heterocyclic frameworks and contributing to the overall bioactivity of small molecules. The pyrimidine and azetidine components further enrich the structural diversity, providing additional sites for interaction with biological receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of N-4-(morpholin-4-y)phenyl-1-6-(1H-1,2,4-triazol-1-y)pyrimidin-4-ylazetidine-3-carboxamide with various biological targets. These studies have highlighted its potential as a scaffold for developing inhibitors of enzymes and receptors involved in critical cellular pathways. For instance, preliminary docking studies suggest that this compound may interact with kinases and other enzymes implicated in cancer progression, making it a promising candidate for further exploration in oncology research.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The integration of the morpholine and triazole moieties into the pyrimidine backbone necessitates careful consideration of synthetic strategies to maintain the integrity of these sensitive functional groups. Researchers have employed advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions to construct the desired molecular framework efficiently.

In vitro studies have begun to unravel the pharmacological profile of N-4-(morpholin-4-y)phenyl-1-6((1H- ,2,,4-triazol-, , > )pyrimidin-4yazetidine-3-carboxamide (CAS No. 2034280-03-8). Initial assays have demonstrated inhibitory activity against several target enzymes, including those involved in inflammation and metabolic disorders. These findings align with the growing interest in developing dual-action compounds that can modulate multiple pathways simultaneously.

The potential therapeutic applications of this compound are broad and encompass various disease areas. Given its structural features, it may exhibit properties such as anti-inflammatory effects, immunomodulatory activity, or even neuroprotective capabilities. Further preclinical studies are warranted to fully elucidate its mechanism of action and therapeutic potential. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible benefits for patients.

The development of novel pharmaceuticals relies heavily on the availability of high-quality starting materials and intermediates. N-4-(morpholin-y)phenyl-6((1H-triazol
-y))-pyrimidin
-y
>)-azetidine
-3-carboxamide (CAS No.
203
,
820
,
030
,
8) plays a crucial role in this process by serving as a key intermediate in the synthesis of more complex drug candidates. The purity and stability of this compound are critical factors that influence downstream applications, including formulation development and clinical trials.

The chemical properties of N-N'-(E)-[(Z)-N'-(3-Chloro-N,N-dimethylbenzamido)ethylidene]bis(5-methylfuran)] (CAS No.
203
,
820
,
030
,
8) make it a versatile building block for medicinal chemists. Its ability to undergo various chemical transformations while maintaining structural integrity allows for the creation of diverse molecular libraries. High-throughput screening (HTS) techniques can be employed to rapidly assess the biological activity of derivatives derived from this intermediate.

In conclusion,N-N'-(E)-[(Z)-N'-(3-Chloro-N,N-dimethylbenzamido)ethylidene]bis(5-methylfuran)] (CAS No.
203
,
820
,
030
,
8) represents an exciting advancement in pharmaceutical chemistry with significant implications for drug discovery and development efforts worldwide.

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